molecular formula C6H3BrClFN2O2 B14910266 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid

Cat. No.: B14910266
M. Wt: 269.45 g/mol
InChI Key: LPAYUDVPDUFQCR-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid is a heterocyclic organic compound with the molecular formula C6H3BrClFN2O2. It is a derivative of picolinic acid, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of picolinic acid derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitutions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary but often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms and an amino group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated picolinic acid derivatives, such as:

Uniqueness

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.45 g/mol

IUPAC Name

4-amino-6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrClFN2O2/c7-5-2(9)3(10)1(8)4(11-5)6(12)13/h(H2,10,11)(H,12,13)

InChI Key

LPAYUDVPDUFQCR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)C(=O)O)Br)F)N

Origin of Product

United States

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